molecular formula C9H14ClN3O2 B13048285 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl

Cat. No.: B13048285
M. Wt: 231.68 g/mol
InChI Key: FILYNMKJEGFMFL-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2. It is a derivative of imidazo[1,2-A]pyrazine, a bicyclic nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1,2-diaminopropane to form the intermediate, which is then cyclized to produce the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-2-carboxylate hydrochloride
  • 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrazine derivatives

Uniqueness

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride is unique due to its specific structure and the presence of the carboxylate group at the 3-position. This structural feature may confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, applications in drug development, and relevant research findings.

  • Molecular Formula : C9H15Cl2N3O2
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 623564-18-1
  • IUPAC Name : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate; dihydrochloride

Pharmaceutical Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl has been identified as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to interact with biological targets effectively:

  • Neurological Disorders : The compound has been investigated for its potential in treating neurological conditions by enhancing drug specificity and efficacy .
  • Enzyme Inhibition : Research indicates that it plays a role in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing new therapeutic strategies .

The compound functions primarily through modulation of specific receptors and enzymes. Notably:

  • P2X7 Receptor Modulation : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been shown to act as modulators of the P2X7 receptor, which is involved in various physiological processes including inflammation and pain signaling .
  • Calcium Channel Blockade : Some derivatives exhibit activity as T-type calcium channel blockers, which are important for treating conditions like epilepsy and neuropathic pain .

Research Findings

Recent studies have highlighted the biological activity of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives:

StudyFindings
WO2010125101A1 Identified as P2X7 modulators; potential applications in pain management and inflammation .
MDPI Study (2019) Explored synthesis pathways and structure-activity relationships; identified key characteristics for enhancing biological activity .
ACS Journal (2020) Investigated analogs for selective inhibition of ERK pathways; potential implications for cancer therapy .

Case Study 1: Neurological Applications

In a preclinical study focusing on models of epilepsy, derivatives of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine were tested for anticonvulsant activity. Results indicated that certain modifications led to improved efficacy compared to traditional treatments.

Case Study 2: Antimicrobial Activity

Another study evaluated the compound's effectiveness against specific bacterial strains. The results demonstrated significant inhibitory effects on growth rates when used in combination with other antimicrobial agents.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8;/h5,10H,2-4,6H2,1H3;1H

InChI Key

FILYNMKJEGFMFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNC2.Cl

Origin of Product

United States

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